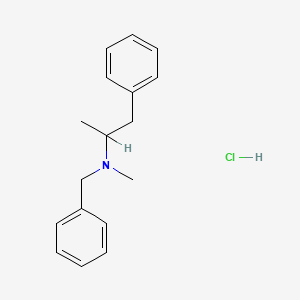

rac Benzphetamine Hydrochloride

Description

Benzphetamine Hydrochloride can cause developmental toxicity according to state or federal government labeling requirements.

A sympathomimetic agent with properties similar to DEXTROAMPHETAMINE. It is used in the treatment of obesity. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1222)

See also: Benzphetamine (has active moiety).

Properties

CAS No. |

1027-30-1 |

|---|---|

Molecular Formula |

C17H22ClN |

Molecular Weight |

275.8 g/mol |

IUPAC Name |

(2S)-N-benzyl-N-methyl-1-phenylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C17H21N.ClH/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17;/h3-12,15H,13-14H2,1-2H3;1H/t15-;/m0./s1 |

InChI Key |

ANFSNXAXVLRZCG-RSAXXLAASA-N |

SMILES |

CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl |

Other CAS No. |

5411-22-3 |

Origin of Product |

United States |

Historical Context and Regulatory Aspects of Research

The emergence of rac-Benzphetamine Hydrochloride is deeply rooted in the broader exploration of sympathomimetic amines and the subsequent need for regulatory oversight of psychoactive substances.

The scientific journey into sympathomimetic amines began with the isolation of ephedrine (B3423809) from the Chinese ephedra plant in 1887 by Nagai Nagayoshi. wikipedia.org This was shortly followed by the first synthesis of amphetamine in the same year by Romanian chemist Lazăr Edeleanu, who named it phenylisopropylamine. wikipedia.org However, the pharmacological potential of these compounds remained largely unexplored until the early 20th century. In 1919, pharmacologist Akira Ogata synthesized methamphetamine hydrochloride from ephedrine. wikipedia.org A pivotal moment came in 1927 when Gordon Alles independently resynthesized amphetamine and discovered its sympathomimetic properties. wikipedia.org

These early discoveries paved the way for the development of a wide range of related compounds, including rac-Benzphetamine Hydrochloride. wikipedia.orgdrugbank.com These substances were investigated for their ability to stimulate the central nervous system, suppress appetite, and increase blood pressure. drugbank.comnih.gov The mechanism of action for many sympathomimetics involves stimulating the release of catecholamines like norepinephrine (B1679862) and dopamine (B1211576) from nerve terminals, thereby impacting various physiological processes. wikipedia.orgnih.gov The research into these amines led to the development of various therapeutic agents, including those for obesity, narcolepsy, and attention deficit hyperactivity disorder (ADHD). nih.govnih.gov

The proliferation of sympathomimetic amines and their potential for misuse necessitated the establishment of robust regulatory frameworks. The Convention on Psychotropic Substances in 1971 was a landmark international treaty designed to control a wide array of psychoactive drugs, including many amphetamine-type stimulants. wikipedia.orgunodc.org This convention established a system for scheduling substances based on their therapeutic value and abuse potential, limiting their use primarily to medical and scientific purposes. wikipedia.orgincb.org

In the United States, the Controlled Substances Act (CSA) of 1970 established a similar scheduling system. wikipedia.org Most amphetamines are classified as Schedule II substances, indicating a high potential for abuse which may lead to severe psychological or physical dependence. wikipedia.orgwikipedia.org However, rac-Benzphetamine Hydrochloride holds a unique position as a Schedule III substance. wikipedia.orgnih.gov This classification suggests a lower potential for abuse relative to Schedule II drugs, with abuse potentially leading to moderate or low physical dependence or high psychological dependence. nih.gov This atypical scheduling for an amphetamine derivative is noteworthy. Benzphetamine is metabolized in the body to amphetamine and methamphetamine, which are more strictly regulated substances. wikipedia.org

The international and national regulatory frameworks are critical for guiding research. For instance, the United Nations Convention allows for the use of scheduled substances for scientific and limited medical purposes under strict governmental control. wikipedia.org Different countries have adopted their own specific regulations, with Germany listing Benzphetamine under Anlage I for authorized scientific use only, while in Canada it is a Schedule I substance, and in the UK, a Class C substance. wikipedia.org

The table below provides a summary of the regulatory classification of rac-Benzphetamine Hydrochloride in various countries.

| Country/Region | Schedule/Class |

| United States | Schedule III wikipedia.org |

| Canada | Schedule I wikipedia.org |

| Germany | Anlage I (Authorized scientific use only) wikipedia.org |

| United Kingdom | Class C wikipedia.org |

| International | UN Convention on Psychotropic Substances - Schedule IV unodc.orgupu.int |

Chemical Synthesis and Stereochemical Considerations

Synthetic Pathways and Methodologies

The creation of benzphetamine hydrochloride involves specific chemical reactions and strategies designed to produce the desired molecule efficiently and with high purity. The choice of synthetic route can significantly impact yield, cost, and environmental footprint.

While direct synthesis from pseudoephedrine is not the primary industrial method, its role as a precursor to a key starting material is significant. Pseudoephedrine can be converted to methamphetamine, which is a direct precursor to benzphetamine. acs.org The synthesis of d-benzphetamine, the active enantiomer, typically starts from d-methamphetamine (also known as d-desoxyephedrine). google.com

Pseudoephedrine and ephedrine (B3423809) are diastereomers that can be used to produce methamphetamine. acs.orgwikipedia.org The conversion of pseudoephedrine to methamphetamine is a well-known chemical reduction. Subsequently, the resulting d-methamphetamine serves as the immediate starting block for benzphetamine synthesis through a benzylation reaction. google.com Some synthetic methodologies explicitly seek to avoid controlled substances like pseudoephedrine and methamphetamine as starting materials to simplify regulatory compliance and reduce costs. google.com

The core transformation in the synthesis of benzphetamine is the N-benzylation of methamphetamine. This reaction involves attaching a benzyl (B1604629) group to the nitrogen atom of the methamphetamine molecule. A common method involves reacting d-methamphetamine with benzyl chloride. google.comgoogle.com

Historically, this reaction was carried out in the presence of a base like sodium carbonate and in an inert organic solvent such as toluene (B28343) or xylene. google.com A significant challenge in this process is the management of the hydrogen chloride (HCl) gas produced as a by-product. The HCl reacts with the amine starting material, forming a hydrochloride salt and preventing it from reacting further, thus lowering the yield.

Innovations in this process have focused on improving efficiency and yield. One patented improvement involves using a molar excess of methamphetamine itself to act as a "scavenger" for the HCl by-product. google.com This approach proved more effective than using sodium carbonate, allowing the reaction to proceed at lower temperatures (as low as 85°C compared to over 100°C) and in less time. google.com

Another novel and cost-effective method involves carrying out the benzylation of methamphetamine hydrochloride in water, using a mild base. google.com This process avoids the use of organic solvents, reducing both cost and environmental impact. The resulting benzphetamine base can be isolated with a quantitative yield by extraction with an organic solvent like toluene. google.com The base is then converted to the hydrochloride salt by treatment with anhydrous hydrochloric acid in an organic solvent, such as ethyl acetate (B1210297), which surprisingly yields a crystalline solid directly, simplifying purification. google.com

| Reaction Parameter | Conventional Method | Improved Method (Excess Amine) google.com | Improved Method (Aqueous) google.com |

| Starting Material | d-Methamphetamine | d-Methamphetamine | d-Methamphetamine HCl |

| Benzylation Agent | Benzyl Chloride | Benzyl Chloride | Benzyl Chloride |

| Base/Scavenger | Sodium Carbonate | Molar Excess of Methamphetamine | Mild Inorganic Base |

| Solvent | Toluene, Xylene | Toluene | Water |

| Reaction Temp. | >100°C | ~85°C | 70-80°C |

| Key Advantage | Established Process | Higher efficiency, lower temp, faster reaction | Cost-effective, avoids organic solvents |

| Yield | Not specified, yield loss is an issue | High Yield | Quantitative Yield |

The principles of efficient and scalable Active Pharmaceutical Ingredient (API) manufacturing are critical for producing benzphetamine hydrochloride economically and consistently. Key considerations include process optimization, scalability of raw materials, and adherence to Quality by Design (QbD) principles. drugpatentwatch.com

Process Optimization and Scalability : The shift from traditional synthesis in organic solvents to aqueous-based reactions or improved scavenger systems represents a significant process optimization. google.comgoogle.com Such changes enhance efficiency, reduce costs associated with solvents and energy, and simplify waste management, all of which are crucial for large-scale production. drugpatentwatch.combachem.com Identifying raw materials that are readily available and scalable is a foundational step in designing a viable manufacturing process. drugpatentwatch.com

Quality by Design (QbD) and Automation : QbD involves systematically developing manufacturing processes where quality is built-in from the start. drugpatentwatch.com This means identifying critical process parameters (like temperature, reaction time, and reagent ratios) and controlling them to ensure the final product consistently meets purity and quality standards. google.combachem.com Automation and data integration can further enhance precision, reduce human error, and provide real-time monitoring for continuous process improvement. drugpatentwatch.com

The marketed form of benzphetamine is the (S)-enantiomer, also known as d-benzphetamine. google.comoup.com Therefore, achieving high enantiomeric purity is a primary goal of its synthesis.

The most common synthetic route to (S)-benzphetamine is not an enantioselective synthesis in the classical sense (i.e., creating a chiral center from a prochiral substrate). Instead, it is a diastereospecific synthesis that relies on a chiral precursor which already contains the desired stereochemistry. The synthesis starts with (S)-methamphetamine (d-methamphetamine). google.com Since the benzylation reaction at the nitrogen atom does not affect the existing chiral center at the alpha-carbon, the (S) configuration is retained in the final benzphetamine product.

The primary challenge in this context is not creating the stereocenter, but ensuring the enantiomeric purity of the starting material and preventing any racemization during the process. Analytical methods are crucial for quality control. A validated chiral High-Performance Liquid Chromatography (HPLC) method, for example, can be used to determine the enantiomeric purity of d-benzphetamine and quantify the presence of the undesired l-benzphetamine enantiomer as an impurity. researchgate.net Such methods are essential for ensuring the final API conforms to regulatory guidelines. researchgate.net

While not specifically applied to benzphetamine in the literature, general enantioselective strategies, such as using chiral catalysts or auxiliaries, are a major focus of modern pharmaceutical chemistry for creating single-enantiomer drugs from achiral starting materials. nih.govnih.gov

Stereochemical Features and Chirality

Chirality is a fundamental property of the benzphetamine molecule, defining its three-dimensional structure and its interaction with biological systems. nih.gov A molecule is chiral if it is non-superimposable on its mirror image, much like a left hand and a right hand. nih.govwashington.edu

Benzphetamine possesses one chiral center, which is a carbon atom bonded to four different groups. This gives rise to two non-superimposable mirror-image forms called enantiomers. washington.edu These enantiomers are designated as (S)-benzphetamine and (R)-benzphetamine based on the Cahn-Ingold-Prelog priority rules. nih.gov The active pharmaceutical ingredient is the (S)-enantiomer. nih.gov

Enantiomers vs. Diastereomers : Enantiomers have identical physical and chemical properties in an achiral environment but can behave very differently in a chiral environment, such as the human body. oup.com Benzphetamine is also related to other chiral compounds like ephedrine and pseudoephedrine. These molecules have two chiral centers, and therefore exist as four possible stereoisomers. washington.edu The relationship between ephedrine and pseudoephedrine is that they are diastereomers—stereoisomers that are not mirror images of each other. acs.orgoup.com

Pharmacological Mechanisms of Action

Classification as a Sympathomimetic Amine and Structural Analogue of Amphetamines

Rac-Benzphetamine hydrochloride is classified as a sympathomimetic amine, exhibiting pharmacological activities akin to amphetamines, the prototype drugs in this class. drugbank.comdrugs.comfda.gov Its chemical structure is closely related to amphetamine, specifically dextroamphetamine, with the primary difference being the substitution of the hydrogens on the amino group with a methyl and a benzyl (B1604629) group. nih.gov This structural similarity underlies its function as a central nervous system stimulant. drugbank.comdrugs.comfda.gov The pharmacological effects of benzphetamine are similar to other sympathomimetic appetite suppressants, though the precise mechanisms are not entirely understood. nih.govwikipedia.org

The compound is recognized for its role as a sympathomimetic agent, an adrenergic uptake inhibitor, a dopamine (B1211576) uptake inhibitor, and an appetite depressant. nih.gov Its actions include stimulation of the central nervous system and an increase in blood pressure. drugbank.comdrugs.com As a member of the amphetamine family, it is a controlled substance due to its potential for abuse. drugs.comnih.gov

Neurotransmitter Release and Modulation

Stimulation of Norepinephrine (B1679862) and Dopamine Release from Nerve Terminals

A primary mechanism of action for rac-benzphetamine hydrochloride involves the stimulation of norepinephrine and dopamine release from their storage sites within nerve terminals. nih.govwikipedia.orgnih.gov This action is particularly noted in the lateral hypothalamic feeding center of the brain. drugbank.comnih.govnih.gov The release of these catecholamines, specifically noradrenaline (norepinephrine) and dopamine, into the synaptic cleft leads to increased concentrations of these neurotransmitters. nih.gov This surge in norepinephrine and dopamine is thought to be a key factor in the appetite-suppressing effects of the drug. nih.govwikipedia.orgnih.gov Studies on various amphetamine-type central nervous system stimulants have shown that their most potent effect is the release of norepinephrine, which may contribute significantly to their subjective effects in humans. nih.gov

Inhibition of Neurotransmitter Reuptake: Focus on Dopamine and Adrenergic Transporters

In addition to stimulating neurotransmitter release, rac-benzphetamine hydrochloride also functions as an inhibitor of neurotransmitter reuptake. nih.govnih.gov It specifically targets the dopamine transporter (DAT) and adrenergic transporters, blocking them from reabsorbing dopamine and norepinephrine from the synapse back into the presynaptic neuron. nih.govnih.govwikipedia.org This inhibition of reuptake further elevates the extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic and adrenergic neurotransmission. nih.govwikipedia.org The role of dopamine uptake inhibitors is crucial in regulating dopaminergic signaling. nih.gov

Receptor Binding and Interactions

Interaction with Centrally Located Adrenergic Receptors

The release of norepinephrine and dopamine stimulated by benzphetamine is mediated through its binding to adrenergic receptors located within the central nervous system. drugbank.comnih.govnih.gov The compound acts as an agonist at both alpha-1A and alpha-2A adrenergic receptors. drugbank.com Adrenergic receptors are critical in mediating the effects of endogenous neurotransmitters like norepinephrine and epinephrine. luc.edu The interaction with these centrally located receptors is a key part of the drug's mechanism of action, leading to downstream effects such as central nervous system stimulation. drugbank.com

Impact on Vesicular Monoamine Transporter 2 (VMAT2) Function

Rac-benzphetamine hydrochloride interacts with the Vesicular Monoamine Transporter 2 (VMAT2). drugbank.comwikipedia.org VMAT2 is a protein responsible for transporting monoamine neurotransmitters, including dopamine and norepinephrine, from the cytoplasm into synaptic vesicles for storage and subsequent release. nih.govyoutube.com Benzphetamine inhibits the function of VMAT2, which leads to an increase in the cytoplasmic concentration of these neurotransmitters. wikipedia.orgacs.org This elevated cytoplasmic pool of neurotransmitters is then available for reverse transport out of the neuron and into the synaptic cleft through their respective reuptake transporters. wikipedia.orgacs.org This carrier-mediated exchange mechanism is a significant pathway by which amphetamine-related compounds deplete vesicular neurotransmitter stores. nih.gov The interaction with VMAT2 is a target for various drugs, including those used to treat conditions like Huntington's disease and tardive dyskinesia. nih.gov

Modulation of Dopamine Receptor Activity

Studies have demonstrated that the behavioral and neurochemical effects of d-amphetamine, a primary metabolite of benzphetamine, involve both D1 and D2-like receptors. The psychostimulant effects of d-amphetamine can be attenuated by antagonists of both D1-like and D2-like receptors, suggesting a necessary interplay between these two receptor families for its full pharmacological expression. frontiersin.org For instance, the activation of D1 receptors is linked to the stimulation of adenylyl cyclase and subsequent signaling cascades that are crucial for drug-induced plasticity. nih.gov Repeated exposure to amphetamine has been shown to result in a subsensitivity of D1 receptor-mediated inhibition of voltage-gated sodium currents in the prefrontal cortex, an adaptation that may contribute to the behavioral effects of the drug. nih.gov

The modulation of D2 receptor activity is also a key aspect of the pharmacology of benzphetamine's metabolites. Methamphetamine has been observed to have complex, dose- and duration-dependent effects on D2 autoreceptors. A single injection of methamphetamine has been found to decrease the levels of D2S autoreceptors in the striatum, while multiple injections can lead to an increase. mdpi.com In human methamphetamine abusers, a notable decrease in the availability of dopamine D2 receptors has been documented, which may be a consequence of receptor downregulation in response to persistently high levels of synaptic dopamine. psychiatryonline.org This reduction in D2 receptors is also associated with metabolic changes in the orbitofrontal cortex. psychiatryonline.org Furthermore, research indicates a significant role for the D3 receptor subtype in mediating the reinforcing effects of methamphetamine, with D3 receptor agonists being sufficient to reinstate drug-seeking behavior. nih.govnih.gov

The table below summarizes the effects of benzphetamine's primary metabolites on dopamine receptor subtypes.

| Metabolite | Dopamine Receptor Subtype | Observed Effect | Reference |

| d-Amphetamine | D1-like | Attenuation of psychostimulant effects by antagonists; subsensitivity after repeated exposure. | frontiersin.orgnih.gov |

| d-Amphetamine | D2-like | Attenuation of psychostimulant effects by antagonists. | frontiersin.org |

| d-Methamphetamine | D2S Autoreceptor | Decreased levels after single injection; increased levels after multiple injections. | mdpi.com |

| d-Methamphetamine | D2 Receptors (in abusers) | Lower availability in the striatum. | psychiatryonline.org |

| d-Methamphetamine | D3 Receptor | Agonists reinstate drug-seeking behavior. | nih.govnih.gov |

Investigations into Specific Protein Binding Sites and Steric Interference (e.g., Thr302)

The primary molecular targets of benzphetamine's active metabolites, d-amphetamine and d-methamphetamine, are the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). Interactions with these transporters are fundamental to their mechanism of action, which involves the inhibition of dopamine reuptake and the promotion of dopamine efflux.

Dopamine Transporter (DAT): Amphetamines are substrates for DAT and competitively inhibit the reuptake of dopamine. Beyond simple competition, they also induce a reverse transport, or efflux, of dopamine from the presynaptic neuron into the synaptic cleft. nih.gov Studies investigating the binding of benztropine (B127874) analogs, which share structural similarities with psychostimulants, have shown that their binding site on DAT overlaps with that of dopamine. nih.gov Mutagenesis studies have identified several amino acid residues within this binding pocket that are critical for ligand affinity, including Valine 152, Serine 422, and Asparagine 157. nih.gov While direct evidence for steric interference by benzphetamine at a specific residue like Thr302 is not prominently documented in the reviewed literature, the concept of different ligands inducing distinct conformational changes in the transporter is well-supported. nih.gov Notably, phosphorylation of the threonine residue at position 53 (Thr53) in the N-terminus of DAT has been identified as a crucial regulator of amphetamine-stimulated dopamine efflux, highlighting the importance of specific amino acid residues in modulating the transporter's response to amphetamines. nih.gov Amphetamine has also been shown to rapidly induce the trafficking of DAT to the cell surface, a process dependent on protein kinase C beta activity, which in turn increases dopamine efflux. umich.edu

Vesicular Monoamine Transporter 2 (VMAT2): Amphetamines also act on VMAT2, a protein responsible for packaging dopamine into synaptic vesicles for storage and subsequent release. nih.gov By disrupting the proton gradient across the vesicular membrane, amphetamines inhibit the uptake of dopamine into vesicles and promote its efflux from the vesicles into the cytoplasm. mdpi.comnih.gov This elevation of cytosolic dopamine creates a larger pool of neurotransmitter available for reverse transport by DAT. The N-terminus of VMAT2 has been identified as a key regulatory domain for its function. nih.gov Studies have shown that the N-terminus is involved in both the sequestration of monoamines and in the efflux stimulated by methamphetamine. nih.gov Two distinct ligand binding sites have been classically identified on VMAT2: one for reserpine (B192253) and another for tetrabenazine (B1681281) (TBZ). nih.gov While specific steric interference at a residue like Thr302 by benzphetamine or its metabolites is not detailed in the available research, the interaction with these binding sites is known to induce conformational changes that inhibit VMAT2 function. nih.gov

The following table outlines the key protein targets of benzphetamine's metabolites and the nature of their interaction.

| Protein Target | Metabolite(s) | Mechanism of Interaction | Key Findings | Reference |

| Dopamine Transporter (DAT) | d-Amphetamine, d-Methamphetamine | Competitive inhibition of reuptake, induction of reverse transport. | Binding site overlaps with dopamine; specific residues (e.g., Val152, Ser422, Asn157) are crucial for binding of analogues; phosphorylation of Thr53 regulates efflux. | nih.govnih.gov |

| Vesicular Monoamine Transporter 2 (VMAT2) | d-Amphetamine, d-Methamphetamine | Inhibition of vesicular uptake, promotion of vesicular efflux. | N-terminus regulates methamphetamine-stimulated efflux; distinct binding sites for ligands like reserpine and tetrabenazine. | nih.govnih.gov |

Metabolism and Biotransformation Pathways in Vitro and Preclinical Focus

Prodrug Characteristics: Formation of Active Metabolites (e.g., Dextromethamphetamine and Dextroamphetamine)

Benzphetamine functions as a prodrug, meaning it is metabolized in the body to form active therapeutic compounds. wikipedia.org Preclinical studies in rhesus monkeys have demonstrated that the administration of benzphetamine leads to the sequential emergence of dextromethamphetamine and dextroamphetamine in plasma. nih.gov This biotransformation is significant as these metabolites are themselves potent central nervous system stimulants. nih.govwikipedia.org

Pharmacokinetic analyses have shown that plasma levels of dextromethamphetamine and dextroamphetamine are detectable over a 48-hour period following benzphetamine administration. nih.gov Notably, peak levels of dextroamphetamine were observed to be greater than those of dextromethamphetamine, suggesting that the metabolic conversion of dextromethamphetamine to dextroamphetamine is not the sole pathway for the formation of dextroamphetamine. nih.gov This supports the hypothesis that another metabolic route, such as through the intermediate desmethylbenzphetamine, contributes to the generation of dextroamphetamine. nih.gov

Major Metabolic Pathways

The biotransformation of benzphetamine proceeds through two primary pathways: N-demethylation and hydroxylation.

N-demethylation is a critical step in the metabolism of benzphetamine. This process involves the removal of a methyl group from the nitrogen atom, leading to the formation of metabolites such as desmethylbenzphetamine. nih.gov This particular metabolite is considered a potential intermediary in the metabolic cascade that ultimately produces dextroamphetamine. nih.gov The enzyme responsible for this reaction, benzphetamine N-demethylase, is linked to the cytochrome P-450 system. nih.gov Studies in veal calves and beef cattle have shown that benzphetamine N-demethylase activity can be measured in duodenal microsomes, indicating that metabolism can also occur in extrahepatic tissues. researchgate.net

Hydroxylation, the addition of a hydroxyl group, is another major metabolic route for benzphetamine. In vitro studies using rat liver microsomes have identified several hydroxylated metabolites. nih.gov These include p-hydroxy-N-benzylamphetamine and p-hydroxybenzphetamine. nih.govnih.gov In human urine samples analyzed by micellar electrokinetic chromatography, p-hydroxy-N-benzylamphetamine was identified as one of the major metabolites. nih.gov The formation of these hydroxylated compounds is catalyzed by liver microsomes and requires the presence of NADPH and oxygen. nih.gov

Table 1: Identified Metabolites of Benzphetamine in In Vitro and Preclinical Studies

| Metabolite Name | Metabolic Pathway | Study Model | Reference |

| Dextromethamphetamine | N-Debenzylation | Rhesus Monkeys | nih.gov |

| Dextroamphetamine | N-Demethylation & N-Debenzylation | Rhesus Monkeys | nih.gov |

| Desmethylbenzphetamine | N-Demethylation | Humans (proposed), Monkeys | nih.gov |

| p-Hydroxy-N-benzylamphetamine | Aromatic Hydroxylation | Humans, Rats (in vitro) | nih.govnih.gov |

| p-Hydroxybenzphetamine | Aromatic Hydroxylation | Humans, Rats (in vitro) | nih.govnih.gov |

| Benzylamphetamine | N-Demethylation | Rats (in vitro) | nih.gov |

| Amphetamine | N-Debenzylation & N-Demethylation | Rats (in vitro) | nih.gov |

| Methamphetamine | N-Debenzylation | Rats (in vitro) | nih.gov |

Enantiomeric Differences in Metabolic Rates (e.g., Comparative N-demethylation of (+)- and (-)-Benzphetamine in Hepatic Microsomes)

Chiral drugs, such as benzphetamine, exist as enantiomers (R- and S-forms) that can be metabolized at different rates. wuxiapptec.com This stereoselective metabolism can lead to significant differences in the plasma concentrations and pharmacological effects of the individual enantiomers. nih.gov While specific comparative data on the N-demethylation rates of (+)- and (-)-benzphetamine are not extensively detailed in the provided search results, the principle of enantioselectivity is well-established for drugs metabolized by cytochrome P450 enzymes. wuxiapptec.comnih.gov For many chiral compounds, one enantiomer is cleared more rapidly than the other, which can result in different therapeutic and side-effect profiles. wuxiapptec.com This differential metabolism is a critical consideration in preclinical drug development. nih.gov

Microsomal Interactions and Cytochrome P450 Enzyme Systems (e.g., NADPH-dependent P450 reduction enhancement)

The metabolism of benzphetamine is heavily reliant on the cytochrome P450 (CYP) enzyme system located in the microsomes of the liver and other tissues. nih.govnih.gov The biotransformation processes, including N-demethylation and aromatic hydroxylation, are catalyzed by these enzymes and are dependent on the presence of NADPH and oxygen. nih.gov

The activity of these metabolic pathways can be enhanced by the interaction with NADPH-cytochrome P-450 reductase. nih.gov Purified NADPH-cytochrome P-450 reductase, when added to microsomes, has been shown to increase the activity of monooxygenases like benzphetamine N-demethylase. nih.gov This suggests that the reductase incorporates into the microsomal membrane and interacts with cytochrome P450 molecules to facilitate the transfer of electrons required for the metabolic reactions. nih.govnih.gov The process is consistent with a model where cytochrome P450 and its reductase are not in a rigid complex within the microsomal membrane. nih.gov

Enzymatic Activities Involved in Biotransformation (e.g., Aryl Hydrocarbon Hydroxylase Activity)

Specific enzymatic activities have been linked to the metabolism of benzphetamine. Benzphetamine N-demethylase is a key enzyme in the N-demethylation pathway. nih.gov Additionally, aryl hydrocarbon hydroxylase, another cytochrome P-450-linked enzyme, has been studied in conjunction with benzphetamine N-demethylase. nih.govnih.gov The activities of both these enzymes have been measured in isolated liver cells and are influenced by inducers of the cytochrome P450 system. nih.gov For instance, pretreatment of rats with phenobarbital (B1680315) enhances N-demethylation, while 3-methylcholanthrene (B14862) induces aromatic hydroxylation, indicating that different isoenzymes of the cytochrome P450 system are involved in the different metabolic pathways of benzphetamine. nih.gov

Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques

Chromatographic methods are central to the separation and analysis of rac-Benzphetamine Hydrochloride and its metabolic products from complex biological matrices. These techniques leverage the differential partitioning of the analytes between a stationary and a mobile phase to achieve separation.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Bioanalysis

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and widely adopted technique for the bioanalysis of drugs and their metabolites due to its high sensitivity and selectivity. nih.govnih.gov A validated HPLC-MS/MS method has been established for the quantitative analysis of benzphetamine in human heparinized plasma. basinc.com This method demonstrates robustness, sensitivity, specificity, precision, and accuracy for clinical sample analysis. basinc.com

Sample preparation for this method typically involves a liquid-liquid extraction from the plasma, followed by chromatographic separation on a C8 column. basinc.com The use of tandem mass spectrometry allows for the selective detection and quantification of the parent drug. nih.govnih.gov The relationship between the concentration of benzphetamine and the peak area ratio (drug/internal standard) has been established over a significant range. basinc.com The stability of benzphetamine in human plasma has been confirmed for at least 24 hours at ambient temperature. basinc.com

Table 1: HPLC-MS/MS Method Parameters for Benzphetamine Analysis in Human Plasma

| Parameter | Value |

|---|---|

| Analytical Method | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |

| Matrix | Human Heparinized Plasma |

| Sample Preparation | Liquid-Liquid Extraction |

| Chromatographic Separation | C8 Column |

| Quantification Range | 0.050 to 100 ng/mL |

| Regression Model | Quadratic, weighted by 1/concentration² |

| Stability (Ambient Temp) | 24 hours |

Data sourced from a study on the bioanalytical validation of an HPLC-MS/MS method for benzphetamine. basinc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the detection and quantification of drug metabolites, particularly volatile compounds or those that can be made volatile through derivatization. jfda-online.comyoutube.com Benzphetamine is metabolized in the body to compounds such as amphetamine and methamphetamine, which can be detected in biological samples like urine and hair. mayocliniclabs.com

For the analysis of amphetamine and methamphetamine metabolites, GC-MS methods often involve a derivatization step to increase the volatility and improve the chromatographic properties of the analytes. youtube.comnih.gov Common derivatizing agents include N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA), which forms stable tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov The analysis of these derivatives by GC-MS provides high sensitivity and specificity. jfda-online.com

Table 2: GC-MS Analysis of Amphetamine and Methamphetamine in Hair Samples

| Analyte | Recovery Efficiency | Inter-day Precision (% RSD) | Intra-day Precision (% RSD) | Limit of Detection (ng/mg) | Limit of Quantitation (ng/mg) |

|---|---|---|---|---|---|

| Amphetamine | 78.6-85.8% | 0.76-4.79% | 0.55-4.72% | 0.05 | 0.1 |

| Methamphetamine | 82.0-86.2% | 0.76-4.79% | 0.62-7.73% | 0.05 | 0.1 |

Data derived from a study on the GC-MS analysis of amphetamines in hair. jfda-online.com

Micellar Electrokinetic Chromatography (MEKC) for Simultaneous Analysis of Parent Compound and Metabolites

Micellar Electrokinetic Chromatography (MEKC) is a capillary electrophoresis technique that allows for the simultaneous analysis of both neutral and charged molecules, making it suitable for the separation of a parent drug and its various metabolites. nih.gov A method for the simultaneous analysis of benzphetamine and its metabolites, including p-hydroxy-N-benzylamphetamine (pHBA), p-hydroxybenzphetamine (pHBZ), and amphetamine (AP), in human urine has been developed using MEKC. nih.gov

The procedure involves hydrolysis of the urine sample with β-glucuronidase, followed by solid-phase extraction. The separation is achieved in a running buffer containing sodium dodecyl sulfate (B86663) (SDS) and an organic modifier like acetonitrile. nih.gov This method allows for the detection of multiple metabolites in a single run, providing a comprehensive metabolic profile. nih.gov

Table 3: Metabolites of Benzphetamine Detected by MEKC in Human Urine

| Metabolite | Detection Timeframe (post-administration) |

|---|---|

| Amphetamine (AP) | 0-3 hours |

| p-hydroxybenzphetamine (pHBZ) | 0-3 hours |

| p-hydroxy-N-benzylamphetamine (pHBA) | 0-15 hours |

Findings from a study on the simultaneous analysis of benzphetamine and its metabolites by MEKC. nih.gov

Thin-Layer Chromatography (TLC) for Basic Drug Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for the initial screening of basic drugs, including phenethylamines like benzphetamine. nih.gov While not as sensitive or specific as hyphenated techniques like LC-MS/MS or GC-MS, TLC can be a valuable tool in forensic and clinical settings for preliminary identification. A TLC method has been reported for the rapid detection of basic drugs in illicit preparations, which includes data for phenethylamines. nih.gov This method relies on the differential migration of compounds on a stationary phase (e.g., silica (B1680970) gel) with a suitable mobile phase.

High-Pressure Liquid Chromatography with Absorbance Ratio Analysis for Compound Characterization

High-Pressure Liquid Chromatography (HPLC) combined with absorbance ratio analysis provides an additional layer of identification for drug compounds. nih.gov This technique utilizes the fact that different compounds have unique absorbance ratios at different wavelengths. By using a UV detector capable of monitoring at multiple wavelengths, the ratio of absorbances can be calculated and used as a characteristic parameter for compound identification. youtube.combmglabtech.com A study demonstrated that using both retention times and absorbance ratios at 254 nm and 280 nm allowed for the distinction of 95% of the 101 drugs of forensic interest studied, a significant improvement over using retention times alone. nih.gov

Spectroscopic and Titrimetric Methods

Spectroscopic and titrimetric methods provide alternative and complementary approaches for the analysis and characterization of rac-Benzphetamine Hydrochloride.

Spectroscopic methods, such as UV-Visible (UV-Vis) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy, are widely used in pharmaceutical analysis for both qualitative and quantitative purposes. ijrar.org UV-Vis spectroscopy relies on the principle that molecules with chromophores absorb light at specific wavelengths, which can be used for quantification based on the Beer-Lambert law. ijrar.org FT-IR spectroscopy identifies compounds based on the characteristic vibrations of their molecular bonds. ijrar.org

A titrimetric method for the chemical purity analysis of benzphetamine hydrochloride has been described. nih.gov This method involves dissolving the compound in glacial acetic acid and mercuric acetate (B1210297), followed by the addition of a crystal violet indicator. The solution is then titrated with perchloric acid to a blue-green endpoint to determine the purity of the substance. nih.gov

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Impurity Profiling and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques for the structural elucidation and impurity profiling of pharmaceutical substances like rac-Benzphetamine Hydrochloride.

Nuclear Magnetic Resonance (NMR) provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei. For rac-Benzphetamine Hydrochloride, ¹H NMR and ¹³C NMR are instrumental. The ¹H NMR spectrum gives a comprehensive profile of all proton-containing molecules, allowing for the unambiguous identification of the active pharmaceutical ingredient (API) and any organic impurities present. nih.gov In a study on the commercial manufacturing of benzphetamine hydrochloride, NMR and MS analysis were used to characterize four unknown process-related impurities that were isolated from the final API. acs.org The structure of these impurities was confirmed through independent synthesis and comparison with the isolated compounds. acs.org NMR can be sensitive enough to detect and quantify impurities at levels required by regulatory bodies like the International Council for Harmonisation (ICH), which sets reporting thresholds as low as 0.03% to 0.05% depending on the daily dose of the drug. nih.gov

Mass Spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a highly sensitive and selective tool for identifying and quantifying trace-level impurities. The fragmentation pattern of a molecule in MS is often unique and acts as a "fingerprint" for identification. For rac-Benzphetamine Hydrochloride, characteristic fragmentation would involve cleavage of the benzyl (B1604629) group or the propane (B168953) side chain. The analysis of these fragmentation patterns is critical for the structural identification of metabolites and degradation products. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in determining the elemental formula of unknown impurities without the need for a reference standard.

Together, NMR and MS provide a formidable combination for ensuring the quality of rac-Benzphetamine Hydrochloride by creating a detailed impurity profile and confirming the structure of the primary compound and any related substances.

Titrimetric Procedures for Chemical Purity Assessment (e.g., Perchloric Acid Titration)

Titrimetric analysis remains a fundamental and reliable method for assessing the chemical purity of bulk drug substances. For amine salts like rac-Benzphetamine Hydrochloride, a nonaqueous potentiometric titration is the method of choice.

A common and official method involves titration with perchloric acid in a nonaqueous solvent. nih.gov The procedure for rac-Benzphetamine Hydrochloride, as outlined in pharmacopeial methods, typically involves dissolving the sample in glacial acetic acid. nih.gov Because the compound is a hydrochloride salt, the halide ion can interfere with the endpoint. To circumvent this, mercuric acetate is added to the solution. nih.govgfschemicals.compharmaknowledgeforum.com The mercuric acetate reacts with the chloride ion to form poorly dissociated mercuric chloride, effectively removing the interference. gfschemicals.comresearchgate.net

The titration reaction is as follows:

Reaction with Mercuric Acetate: 2R-NH₂⁺Cl⁻ + Hg(CH₃COO)₂ → 2R-NH₂⁺CH₃COO⁻ + HgCl₂

Titration with Perchloric Acid: R-NH₂⁺CH₃COO⁻ + HClO₄ → R-NH₃⁺ClO₄⁻ + CH₃COOH

The endpoint of the titration is determined potentiometrically or by using a visual indicator like crystal violet, which changes color from violet (basic) to blue-green (acidic) in the presence of perchloric acid. nih.govpharmaknowledgeforum.com This method is precise, accurate, and cost-effective for quantifying the purity of the bulk drug substance. youtube.com

Bioanalytical Method Validation Parameters (e.g., Ruggedness, Sensitivity, Specificity, Precision, Accuracy)

Bioanalytical methods, used to quantify drugs and their metabolites in biological fluids like plasma or urine, must be rigorously validated to ensure the reliability and reproducibility of the data. nih.govlabmanager.comkarger.com Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines for this process. europa.eufda.gov Key validation parameters include:

Ruggedness: This parameter assesses the method's reproducibility under varied conditions that might be encountered during routine analysis. nih.gov It is tested by introducing small, deliberate changes to the method, such as using different analysts, different instruments, or reagents from different lots. nih.govnih.gov The results should remain unaffected by these minor variations, demonstrating the method's robustness for inter-laboratory transfers or use over an extended period. nih.govbioprocessonline.com

Sensitivity: The sensitivity of a bioanalytical method is defined by the Lower Limit of Quantitation (LLOQ). au.dkbioanalyticalresearch.com The LLOQ is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. nih.goveuropa.eu For the LLOQ, the precision (coefficient of variation, CV) should not exceed 20%, and the accuracy should be within 80-120% of the nominal value. europa.euau.dk

Specificity and Selectivity: Specificity is the ability of the method to measure the analyte of interest unequivocally in the presence of other components that may be present in the sample, such as metabolites, impurities, or endogenous matrix components. nih.govau.dk For methods using mass spectrometry, selectivity is investigated by analyzing at least six different blank matrix lots to check for interferences at the retention time of the analyte. nih.goveuropa.eu

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.euau.dk It is usually expressed as the coefficient of variation (CV). Precision is evaluated at three levels: within-run (intra-batch), between-run (inter-batch), and for dilution integrity. For quality control (QC) samples, the CV should not exceed 15%. europa.eu

Accuracy: Accuracy describes the closeness of the mean test results to the true concentration of the analyte. labmanager.comau.dk It is determined by analyzing samples with known concentrations (QC samples) and is expressed as the percentage of the nominal value. The mean concentration should be within ±15% of the nominal value for QC samples. europa.eu

The table below summarizes the typical validation parameters and acceptance criteria for bioanalytical methods.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Accuracy | Closeness of the determined value to the nominal concentration. | Mean value should be within ±15% of the nominal value (±20% for LLOQ). |

| Precision | Agreement between a series of measurements. | Coefficient of Variation (CV) should not exceed 15% (20% for LLOQ). |

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interference at the analyte's retention time in blank samples. |

| Sensitivity (LLOQ) | The lowest concentration that can be reliably quantified. | Analyte response should be at least 5 times the blank response; accuracy within 80-120% and precision ≤20% CV. |

| Ruggedness | Reproducibility of the method under minor, deliberate variations in method parameters. | Results should remain within the established precision and accuracy limits. |

This table is a summary based on general guidelines from regulatory bodies like the FDA and EMA. nih.goveuropa.euau.dk

Enantiomer Analysis of Metabolites (e.g., Identification of d-Enantiomers of Amphetamine and Methamphetamine)

rac-Benzphetamine Hydrochloride is known to be metabolized in the body to pharmacologically active compounds. A crucial aspect of its bioanalysis is the identification and quantification of its major metabolites, which are amphetamine and methamphetamine. drugbank.com Significantly, the metabolism is stereoselective, meaning that rac-benzphetamine is metabolized to produce predominantly the dextrorotatory (d)-enantiomers of methamphetamine and amphetamine. oup.com

The ability to distinguish between enantiomers (mirror-image isomers) is critical because different enantiomers can have vastly different pharmacological activities. For instance, d-methamphetamine is a potent central nervous system stimulant, while l-methamphetamine has weaker central effects. sciex.com Therefore, analytical methods must be capable of chiral separation.

Common techniques for enantiomer analysis include:

Gas Chromatography-Mass Spectrometry (GC-MS): This often involves derivatization of the analytes with a chiral reagent, such as N-trifluoroacetyl-l-prolyl chloride (TPC), which converts the enantiomers into diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column. oup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often considered a more reliable method. oup.com It typically employs a chiral stationary phase (CSP) in the LC column, which interacts differently with each enantiomer, leading to their separation before detection by the mass spectrometer. oup.comsigmaaldrich.com Chiral stationary phases like those based on cyclodextrins are effective for separating amphetamine and methamphetamine enantiomers. sciex.comdea.gov

Studies have confirmed that after the administration of benzphetamine, enantiomeric analysis of the resulting metabolites in urine reveals only the d-enantiomers of amphetamine and methamphetamine. oup.com This information is vital for forensic toxicology to correctly interpret drug test results, as the presence of only the d-isomers can point towards the use of a precursor drug like benzphetamine. oup.com

The table below lists the primary metabolites of rac-Benzphetamine Hydrochloride.

| Parent Compound | Metabolite | Enantiomeric Form |

| rac-Benzphetamine Hydrochloride | Methamphetamine | d-methamphetamine |

| rac-Benzphetamine Hydrochloride | Amphetamine | d-amphetamine |

| rac-Benzphetamine Hydrochloride | p-hydroxy-N-benzylamphetamine | Not specified |

| rac-Benzphetamine Hydrochloride | p-hydroxybenzphetamine | Not specified |

Preclinical Research and in Vitro Studies

Comparative Pharmacological Potency in Animal Models (e.g., Anorexigenic and Stimulant Effects in Dogs and Mice)

Preclinical studies in animal models have been instrumental in characterizing the pharmacological profile of rac-Benzphetamine Hydrochloride, particularly its anorexigenic (appetite-suppressing) and stimulant effects. In comparative studies with other anorexigenic agents, benzphetamine has demonstrated a distinct potency profile. For instance, in rats, while d-amphetamine was found to be the most potent compound in reducing deprivation-induced fluid consumption, benzphetamine was identified as the least potent among the agents tested. nih.gov This suggests a lower intrinsic activity or a different mechanism of action compared to amphetamine.

Assessment of Motor Activity in Animal Models

The assessment of motor activity is a crucial component of preclinical safety and efficacy evaluation for psychoactive compounds like rac-Benzphetamine Hydrochloride. Various methods are employed in rodent models to quantify changes in locomotor activity. nih.gov These methods, such as infrared beam-based activity meters and mechanical vibration-based systems, provide objective data on the stimulant or sedative effects of a drug. nih.gov For example, studies have compared the effects of known stimulants like caffeine (B1668208) and sedatives like chlorpromazine (B137089) to validate these automated systems. nih.gov

In the context of anorexigenic drugs, including benzphetamine, their effects on the open-field behavior of rats have been a subject of investigation. nih.gov This type of assessment helps to understand the potential for central nervous system stimulation, which can be a side effect of appetite suppressants. mdpi.com A decrease in spontaneous motor activity can indicate a depressant effect on the central nervous system, while an increase suggests a stimulant effect. mdpi.com

Drug Discrimination Studies in Non-Human Primates (e.g., Rhesus Monkeys)

Drug discrimination studies in non-human primates, such as rhesus monkeys, are a valuable tool for understanding the subjective effects of a drug and its potential for abuse or as a therapeutic agent. In the case of rac-Benzphetamine Hydrochloride, these studies have been used to investigate its similarity to other stimulants, like cocaine.

Research has shown that benzphetamine can produce cocaine-like effects in rhesus monkeys. nih.gov This is a key consideration for its potential as an "agonist-like" medication for treating cocaine use disorder. nih.gov The principle behind agonist therapy is that the medication shares similar pharmacodynamic mechanisms with the abused drug, which can help reduce cravings and withdrawal symptoms. nih.gov However, the substitution of benzphetamine for cocaine was incomplete in some studies, suggesting that while there are similarities, the subjective effects are not identical. nih.gov This incomplete substitution profile is consistent with findings from studies where rhesus monkeys were trained to discriminate d-amphetamine. nih.gov

Furthermore, drug discrimination studies have helped to elucidate the role of benzphetamine's metabolites, d-amphetamine and d-methamphetamine, in its behavioral effects. nih.gov The findings suggest that the generation of these metabolites alone does not fully account for the behavioral profile of benzphetamine. nih.gov

In Vitro Hepatic Microsomal Studies on Metabolism and Interactions

In vitro studies using hepatic microsomal preparations are essential for understanding the metabolism of drugs like rac-Benzphetamine Hydrochloride. These studies help to identify the metabolic pathways, the enzymes involved, and potential drug-drug interactions.

The investigation of drug metabolism also extends to potential interactions. For example, the metabolism of benzphetamine can be influenced by other compounds. It has been noted that the metabolism of benzphetamine can be increased when combined with abatacept and betamethasone, while it can be decreased when combined with berotralstat. drugbank.com Conversely, the serum concentration of benzphetamine can be decreased by ammonium (B1175870) chloride and increased by almasilate. drugbank.com

Exploration of Novel Therapeutic Applications in Preclinical Models (e.g., Agonist Medication Potential in Cocaine Use Disorder Models)

Preclinical research has explored the potential of rac-Benzphetamine Hydrochloride as an agonist medication for the treatment of cocaine use disorder. nih.gov The rationale for this application lies in the shared pharmacodynamic mechanisms between benzphetamine and cocaine. nih.gov Agonist medications can reduce the reinforcing effects of the abused drug and alleviate withdrawal symptoms. nih.gov

Studies in rhesus monkeys have suggested that benzphetamine may function as a potential "agonist-like" medication for cocaine use disorder. nih.gov Although it produced cocaine-like effects, the substitution was incomplete in some animals, which, along with a protracted elevation of d-amphetamine plasma levels, suggests it may have a favorable profile for this indication. nih.gov The development of prodrugs like benzphetamine is one strategy to create agonist medications with a slower onset of action and potentially reduced abuse liability compared to the primary agonist. nih.gov While d-amphetamine has shown efficacy in reducing cocaine use, its own abuse potential is a significant concern. uky.edu Therefore, a prodrug approach with benzphetamine warrants further investigation. nih.gov

The broader context of agonist therapy for cocaine dependence has seen various compounds being investigated, with amphetamine maintenance showing some of the most consistent, albeit controversial, evidence of efficacy. nih.govresearchgate.net

Investigation of Anti-inflammatory Potential (e.g., Inhibition of Myelination in Mice)

While the primary focus of rac-Benzphetamine Hydrochloride has been on its stimulant and anorexigenic properties, the broader class of compounds to which it belongs and their metabolites can have diverse effects on the central nervous system. The investigation of the anti-inflammatory potential of drugs is a growing area of research. For instance, some anesthetic agents are being studied for their anti-inflammatory and antioxidant properties. nih.gov

With respect to myelination, which is crucial for proper nerve function, various preclinical models are used to study demyelinating diseases like multiple sclerosis and the potential for therapeutic interventions to promote remyelination. nih.govnih.gov The cuprizone-induced demyelination model in mice is a common tool for such investigations. nih.govresearchgate.net Studies have shown that certain compounds can influence myelination and the inflammatory processes associated with demyelination. nih.govmdpi.com For example, selective inhibition of soluble tumor necrosis factor (TNF) has been shown to promote remyelination by enhancing the clearance of myelin debris by microglia. researchgate.netjci.org While there is no direct evidence from the provided search results linking benzphetamine to anti-inflammatory effects or the inhibition of myelination, this remains an area of potential investigation given the complex interplay between psychoactive compounds and neuroinflammation.

Structure Activity Relationship Sar Studies

Identification of Key Molecular Structural Components Influencing Biological Activity

Benzphetamine belongs to the phenethylamine (B48288) class of compounds, which are characterized by a core structure comprising a phenyl ring attached to an amino group via a two-carbon chain. The specific substitutions on this framework determine the compound's unique pharmacological properties. Benzphetamine is a sympathomimetic amine with pharmacological actions similar to amphetamines, including central nervous system stimulation. drugs.comdrugs.com Its mechanism of action is believed to involve the release of norepinephrine (B1679862) and dopamine (B1211576) from nerve terminals in the brain, which contributes to its appetite-suppressing effects. nih.govwikipedia.org

The key molecular components of benzphetamine that influence its biological activity are:

The Phenethylamine Backbone : This core structure is essential for its interaction with adrenergic receptors.

The α-Methyl Group : The methyl group on the carbon atom alpha to the nitrogen increases the compound's resistance to metabolism by monoamine oxidase (MAO), prolonging its action. drugbank.com

N-Substituents : The nitrogen atom of benzphetamine is part of a tertiary amine, substituted with both a methyl group and a benzyl (B1604629) group. nih.gov This N-benzyl group is a critical feature. Benzphetamine acts as a prodrug; it is metabolically cleaved in the body to produce the active metabolites amphetamine and methamphetamine. wikipedia.orgdrugbank.comnih.gov The parent molecule's structure is thus a transport form that is converted into more potent psychoactive substances.

The metabolic conversion is a cornerstone of its activity. Studies in humans have shown that after oral administration, benzphetamine is metabolized, and its metabolites, including amphetamine, methamphetamine, and their hydroxylated forms, are excreted in the urine. nih.gov The primary pharmacological effects are therefore attributable to these well-known stimulants.

| Compound | Key Structural Features | Primary Biological Role |

|---|---|---|

| Amphetamine | Phenethylamine backbone with an α-methyl group. Primary amine (unsubstituted nitrogen). | Active CNS stimulant and appetite suppressant. |

| Methamphetamine | Phenethylamine backbone with an α-methyl group. Secondary amine (N-methyl group). | Potent active CNS stimulant and appetite suppressant. |

| Benzphetamine | Phenethylamine backbone with an α-methyl group. Tertiary amine (N-methyl and N-benzyl groups). | Prodrug that is metabolized to amphetamine and methamphetamine. wikipedia.org |

Influence of Stereochemistry on Pharmacological Effects and Metabolic Fate

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the interaction of drugs with biological systems. psu.edu Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. psu.eduresearchgate.net

Benzphetamine possesses a chiral center at the alpha-carbon of its ethylamine (B1201723) side chain, meaning it can exist as two different enantiomers: (S)-benzphetamine and (R)-benzphetamine. The commercially available drug, known as d-benzphetamine, is the dextrorotatory enantiomer, (S)-(+)-benzphetamine. drugs.comnih.gov This specific stereoisomer is used because it is metabolized to dextromethamphetamine and dextroamphetamine, which are the more pharmacologically active enantiomers for central nervous system stimulation. wikipedia.org

The metabolic fate of a chiral drug can be stereoselective, meaning that enzymes may process one enantiomer at a different rate than the other. wuxiapptec.com While specific comparative studies on the metabolic rates of (R)- and (S)-benzphetamine are not extensively detailed, the general principles of chiral pharmacology suggest that such differences are likely. researchgate.netwuxiapptec.com The biotransformation of (S)-benzphetamine leads to the formation of (S)-amphetamine and (S)-methamphetamine, which are responsible for the desired therapeutic effect of appetite suppression. wikipedia.org The use of a single, pure enantiomer is intended to provide a more specific pharmacological action. psu.edu

| Enantiomer | Common Designation | Pharmacological Profile | Metabolic Fate |

|---|---|---|---|

| (S)-Benzphetamine | dextro-Benzphetamine (d-Benzphetamine) | The pharmacologically active form used therapeutically for appetite suppression. drugs.com | Metabolized to the active stimulants (S)-methamphetamine and (S)-amphetamine. wikipedia.org |

| (R)-Benzphetamine | levo-Benzphetamine (l-Benzphetamine) | Considered less active for CNS stimulation. Not used therapeutically. | Metabolism would lead to the less potent (R)-enantiomers of methamphetamine and amphetamine. Metabolic rate may differ from the (S)-enantiomer. wuxiapptec.com |

Drug Interactions Mechanistic and Theoretical Frameworks

Interactions Affecting Neurotransmitter Systems (e.g., with Monoamine Oxidase Inhibitors, Tricyclic Antidepressants)

The co-administration of rac-Benzphetamine Hydrochloride with certain drugs that modulate neurotransmitter systems can lead to significant and potentially hazardous interactions. Benzphetamine's mechanism involves stimulating the release of norepinephrine (B1679862) and dopamine (B1211576) from nerve terminals. wikipedia.orgnih.govnih.gov

Monoamine Oxidase Inhibitors (MAOIs): Concurrent use of benzphetamine with or within 14 days of administering monoamine oxidase inhibitors is contraindicated. fda.govmayoclinic.org MAOIs inhibit the breakdown of sympathomimetic amines, and their combination with benzphetamine can result in hypertensive crises. fda.gov This interaction is due to a pharmacodynamic synergism that potentiates the effects of benzphetamine. medscape.com

Tricyclic Antidepressants (TCAs): Amphetamines, including benzphetamine, may enhance the effects of tricyclic antidepressants. fda.gov While the precise interaction with benzphetamine and TCAs like amitriptyline (B1667244) and desipramine (B1205290) is not definitively clear, caution is advised. medscape.com For instance, it is noted that amitriptyline may decrease the sedative activities of benzphetamine. drugbank.com

Serotonergic Agents: Combining benzphetamine with agents that increase serotonin (B10506) levels, such as amantadine (B194251) and amphetamine itself, can heighten the risk of serotonin syndrome. drugbank.com

Interactions Influencing Renal Excretion and Systemic Exposure (e.g., with Urinary pH Modifiers)

The elimination of benzphetamine is significantly influenced by urinary pH, which can be altered by various substances, thereby affecting the drug's systemic exposure.

Urinary Alkalinizing Agents: Substances that make the urine more alkaline, such as sodium bicarbonate and acetazolamide (B1664987), decrease the excretion of amphetamines like benzphetamine. fda.govnottingham.ac.uk This can lead to higher blood levels of the drug. fda.gov For example, acetazolamide may increase the level or effect of benzphetamine through passive renal tubular reabsorption in basic urine. medscape.com Similarly, antacids containing aluminum hydroxide (B78521) or calcium carbonate can also increase benzphetamine levels. medscape.comdrugbank.com

Urinary Acidifying Agents: Conversely, agents that acidify the urine, such as ammonium (B1175870) chloride, increase the excretion of amphetamines, leading to decreased blood levels. fda.gov Foods that acidify the urine, like cranberry or orange juice, may also increase the renal excretion of amphetamines, although the clinical significance of dietary changes is not expected to be major for most individuals. wellrx.com

The following table summarizes the effects of urinary pH modifiers on benzphetamine excretion:

Table 1: Influence of Urinary pH on Benzphetamine Excretion| pH Modifier | Effect on Urine pH | Impact on Benzphetamine Excretion | Resulting Blood Levels |

| Alkalinizing Agents | |||

| Acetazolamide | Increases | Decreases | Increased |

| Sodium Bicarbonate | Increases | Decreases | Increased |

| Aluminum Hydroxide | Increases | Decreases | Increased |

| Calcium Carbonate | Increases | Decreases | Increased |

| Acidifying Agents | |||

| Ammonium Chloride | Decreases | Increases | Decreased |

| Ascorbic Acid (Vitamin C) | Decreases | Increases | Decreased |

Combined Effects with Other Central Nervous System Stimulants

The concurrent use of rac-Benzphetamine Hydrochloride with other CNS stimulants is contraindicated. fda.gov This is due to the additive sympathomimetic effects, which can lead to an increased risk of adverse cardiovascular events and other signs of overstimulation. medscape.comdrugs.com

Examples of CNS stimulants that should not be used with benzphetamine include:

Amphetamine and its derivatives (e.g., dextroamphetamine, methamphetamine) medscape.comdrugbank.com

Methylphenidate medscape.com

Modafinil and Armodafinil drugbank.com

Studies have shown that while benzphetamine can produce subjective effects similar to d-amphetamine, they are generally weaker. nih.gov Co-administration with other stimulants like caffeine can increase the risk of side effects such as irritability, nervousness, and rapid heartbeat. wellrx.com

Interactions with Adrenergic System Modulators

As a sympathomimetic amine, benzphetamine directly interacts with the adrenergic system, primarily as an agonist at alpha-1A and alpha-2A adrenergic receptors. drugbank.com This activity underlies its potential for interactions with other drugs that modulate this system.

Adrenergic Agonists: Combining benzphetamine with other adrenergic agonists, such as salbutamol, arformoterol, and dopexamine, can lead to an increased risk of hypertension and other sympathetic effects. medscape.comdrugbank.com

Adrenergic Antagonists (e.g., Beta-Blockers): The therapeutic efficacy of antihypertensive agents, including beta-blockers like atenolol (B1665814) and acebutolol, can be decreased when used in combination with benzphetamine. drugbank.com This is because benzphetamine's pressor effects can counteract the blood pressure-lowering effects of these drugs.

Alpha-Adrenergic Blockers: Similarly, the therapeutic efficacy of alpha-blockers like alfuzosin (B1207546) may be diminished when co-administered with benzphetamine. drugbank.com

The following table lists compounds mentioned in this article:

Future Research Directions and Theoretical Considerations

Further Elucidation of Undefined Pharmacological Mechanisms

While rac-Benzphetamine Hydrochloride is primarily understood as a sympathomimetic amine that stimulates the central nervous system to reduce appetite, its complete pharmacological profile remains a subject of ongoing scientific inquiry. drugbank.comdrugs.com The primary mechanism is believed to involve the release of norepinephrine (B1679862) and dopamine (B1211576) in the lateral hypothalamic feeding center, leading to a decrease in appetite. wikipedia.orgnih.gov This action is thought to be mediated by the binding of benzphetamine to adrenergic receptors in the brain. drugbank.com However, the nuances of its interactions with various receptor systems and downstream signaling pathways are not fully defined.

Future research should focus on delineating the precise molecular targets beyond the classical adrenergic and dopaminergic systems. For instance, while it is known that benzphetamine's metabolites include amphetamine and methamphetamine, the direct contribution of the parent molecule to various receptor types is an area ripe for investigation. drugbank.com Studies have shown that other N,N-dialkylated amphetamines undergo metabolism by the CYP2D6 enzyme, but benzphetamine itself does not appear to be a substrate, suggesting alternative and less-understood metabolic pathways. researchgate.net Investigating these alternative pathways could reveal novel pharmacological activities. Furthermore, exploring its potential modulation of other neurotransmitter systems, such as serotonin (B10506) or glutamate, could provide a more comprehensive understanding of its central effects. mdpi.com Advanced techniques like functional neuroimaging and receptor binding assays with a wider range of targets could uncover previously unknown pharmacological actions. nih.gov

Advanced Impurity Profiling and Development of Robust Quality Control Strategies

Ensuring the purity and quality of any active pharmaceutical ingredient (API) is paramount. For rac-Benzphetamine Hydrochloride, the development of advanced impurity profiling methods is a critical area for future research. Impurities can arise from the manufacturing process, degradation of the API, or interaction with excipients. wikipedia.orgacs.orgnih.gov A published study on the commercial manufacturing of benzphetamine hydrochloride successfully isolated and characterized four unknown process-related impurities using NMR and mass spectral analysis. acs.org

Future work in this area should aim to develop even more sensitive and comprehensive analytical techniques for the detection and quantification of potential impurities. emerypharma.com The use of hyphenated techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) should be further optimized for this purpose. wikipedia.orgnih.gov The establishment of a comprehensive library of potential impurities, including their spectroscopic and toxicological data, would be invaluable for routine quality control. synzeal.com Moreover, research into the potential for the formation of genotoxic impurities during synthesis and storage is essential for ensuring patient safety. Developing robust and validated analytical methods will be crucial for setting appropriate specifications and ensuring batch-to-batch consistency of the drug product. emerypharma.com

| Analytical Technique | Application in Impurity Profiling |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of known and unknown impurities. wikipedia.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile and semi-volatile impurities. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of unknown impurities. acs.org |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for impurity identification. emerypharma.com |

Innovation in Synthetic Routes to Optimize Production and Avoid Controlled Precursors

The synthesis of rac-Benzphetamine Hydrochloride traditionally involves precursors that are now under strict regulatory control due to their potential for diversion to illicit drug manufacturing. incb.orgunodc.orgunodc.orgarchives.govunvienna.org This presents a significant challenge for the legitimate production of this pharmaceutical. A key area for future research is the development of innovative and efficient synthetic routes that circumvent the use of these controlled substances.

One published method details a commercial process for manufacturing benzphetamine hydrochloride, which provides a baseline for future innovations. acs.org Researchers should explore novel catalytic methods, green chemistry principles, and alternative starting materials to develop more sustainable and secure synthetic pathways. This could involve the use of readily available and non-controlled chemical building blocks and the development of highly selective catalysts to minimize the formation of byproducts and impurities. The ultimate goal is to create a synthetic strategy that is not only economically viable and scalable but also inherently resistant to diversion for illicit purposes.

Exploration of Broader Pharmacological Applications Beyond Primary Indications

While rac-Benzphetamine Hydrochloride is approved for the short-term management of obesity, its pharmacological profile suggests the potential for broader therapeutic applications. drugbank.comdrugs.com Its ability to modulate dopamine and norepinephrine systems, which are implicated in a variety of neurological and psychiatric disorders, warrants further investigation. frontiersin.orgresearchgate.net

Future research could explore its potential efficacy in conditions such as attention-deficit/hyperactivity disorder (ADHD), narcolepsy, or certain forms of depression, where modulation of catecholamine neurotransmission is a key therapeutic strategy. webmd.com Additionally, the interaction of benzphetamine with cytochrome P450 enzymes suggests that it may have effects on the metabolism of other drugs, which could be harnessed for therapeutic benefit or needs to be considered for drug-drug interactions. taylorandfrancis.commedscape.com Preclinical studies using animal models of these conditions, along with in vitro assays to determine its activity at relevant targets, would be the first step in exploring these new indications. Emerging research on combination therapies for weight management also opens up new avenues for benzphetamine's application. marketresearchintellect.com

Refinement of Pharmacokinetic-Pharmacodynamic Correlations in Preclinical Models

Understanding the relationship between the concentration of a drug in the body over time (pharmacokinetics, PK) and its therapeutic effect (pharmacodynamics, PD) is fundamental to optimizing dosing regimens and ensuring efficacy. nih.govallucent.comtaylorfrancis.comresearchgate.net For rac-Benzphetamine Hydrochloride, detailed pharmacokinetic data in humans is not widely available. nih.gov

Future research should focus on establishing robust PK/PD models in preclinical species. nih.govtaylorfrancis.com This would involve conducting studies to determine key PK parameters such as absorption, distribution, metabolism, and excretion, and correlating these with pharmacodynamic endpoints relevant to its anorectic effect and potential other applications. nih.govnih.gov Such models can help in predicting the time course of drug action, understanding inter-individual variability, and extrapolating findings from preclinical species to humans. allucent.com This knowledge is crucial for designing more informative clinical trials and for personalizing treatment approaches. marketresearchintellect.com

Investigating the Enantiomeric Contribution to Overall Pharmacological Profile and Metabolic Outcomes

rac-Benzphetamine Hydrochloride is a chiral molecule, meaning it exists as a mixture of two enantiomers (mirror-image isomers). wikipedia.org It is well-established that enantiomers of a drug can have different pharmacological and metabolic properties. Benzphetamine is known to be metabolized to the active compounds dextroamphetamine and dextromethamphetamine. drugbank.comwikipedia.org

Q & A

Q. What synthetic methodologies are employed for rac Benzphetamine Hydrochloride, and how are process-related impurities controlled?

The synthesis involves deoxygenation of pseudoephedrine with amine group protection using tert-butyl carbamate to achieve ~100% retention of stereochemistry. Impurity control includes isolation of four unknown impurities via chromatographic techniques (e.g., HPLC) and structural characterization using NMR and mass spectrometry . Methodological validation follows USP guidelines for API purity (≥98%) and stability assessments under -20°C storage .

Q. Which analytical techniques are critical for characterizing this compound in research settings?

Key methods include:

- Purity analysis : High-performance liquid chromatography (HPLC) with UV detection, referenced against USP standards .

- Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy for stereochemical validation and mass spectrometry (MS) for molecular weight determination .

- Stability testing : Accelerated degradation studies under varying pH, temperature, and light conditions to assess shelf life .

Q. How is this compound quantified in biological matrices during pharmacokinetic studies?

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard. For example, detection limits for amphetamine metabolites (e.g., D-amphetamine) in urine are validated using immunoassay cross-reactivity studies . Calibration curves are established with deuterated internal standards to minimize matrix effects .

Advanced Research Questions

Q. What experimental models are used to study the metabolic pathways of this compound, and what contradictions exist in current data?

- In vitro models : Liver microsomes (human/rat) incubated with NADPH to study cytochrome P450 (CYP2B4)-mediated N-demethylation. Contradictions arise in species-specific metabolic rates, e.g., rat microsomes show higher turnover than human .

- In vivo models : Radiolabeled ([14C]-benzphetamine) studies in rodents track urinary metabolites. Discrepancies exist in the relative abundance of norbenzphetamine vs. hydroxylated derivatives, suggesting polymorphic enzyme expression . Resolution requires isotopic tracer studies coupled with enzyme inhibition assays.

Q. How does this compound interact with cytochrome P450 enzymes, and what implications does this have for drug-drug interactions?